N3-TOTA-Suc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N3-TOTA-Suc is a click chemistry reagent containing an azide group. Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups and strain-promoted alkyne-azide cycloaddition with molecules containing DBCO or BCN groups .

Métodos De Preparación

The synthetic route typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Primary Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

N3-TOTA-Suc participates in CuAAC, a bioorthogonal reaction that forms stable 1,2,3-triazole linkages between its azide group and terminal alkynes. The mechanism involves three key steps:

-

Copper-Acetylide Formation : Cu(I) coordinates with the alkyne, forming a copper-acetylide intermediate.

-

Azide Coordination : The azide group of this compound binds to the copper center, templating the cycloaddition.

-

Triazole Formation : A six-membered copper metallacycle undergoes contraction to yield a 1,4-disubstituted triazole .

The reaction is highly regioselective and proceeds efficiently in aqueous conditions at room temperature .

Reaction Conditions and Catalytic Systems

Optimal CuAAC performance requires specific catalytic systems and conditions:

Key Notes :

-

Ligands like THPTA stabilize Cu(I), preventing oxidation and enhancing reaction rates .

-

High salt concentrations (e.g., Tris, phosphate buffers) inhibit catalysis unless ligands are pre-mixed with Cu(I) .

Bioconjugation

-

Antibody-Drug Conjugates (ADCs) : Site-specific coupling of cytotoxic payloads to antibodies via triazole linkages .

-

Protein Labeling : Fluorescent or affinity tags are attached to proteins for imaging or pull-down assays .

Drug Delivery Systems

-

Nanoparticle Functionalization : Azide-modified nanoparticles react with alkyne-bearing targeting ligands for tumor-specific delivery .

Biomaterial Engineering

-

Hydrogel Crosslinking : Triazole networks enhance mechanical stability in 3D cell culture scaffolds .

Comparison with Alternative Azide Reagents

This compound offers distinct advantages over other azide reagents:

| Reagent | Key Features | Limitations |

|---|---|---|

| This compound | High aqueous solubility, low steric hindrance | Requires Cu(I) catalysis |

| DBCO-Azide | Strain-promoted, copper-free reactivity | Slower kinetics compared to CuAAC |

| Azido-PEG | PEG backbone improves biocompatibility | Limited functional group diversity |

Recent Research Advancements

-

Deep-Tissue Staining : Optimized CuAAC protocols (e.g., Click3D) enable whole-organ imaging by enhancing copper catalyst penetration and reaction efficiency .

-

Radiolabeling : this compound derivatives are used to synthesize ⁶⁴Cu-labeled probes for PET imaging, leveraging stable triazole linkages .

-

In Vivo Applications : Ligand-stabilized Cu(I) systems reduce toxicity, enabling CuAAC in live animal models .

Stability and Handling

Aplicaciones Científicas De Investigación

Chemistry

- Molecular Synthesis : N3-TOTA-Suc is crucial in synthesizing complex molecules through click chemistry. Its azide group can react with alkyne-containing molecules to form stable triazole linkages, facilitating the construction of intricate chemical architectures .

- Reagent for Click Chemistry : The compound serves as a reagent in various click chemistry reactions, enabling the rapid assembly of molecular constructs with minimal side reactions .

Biology

- Bioconjugation Techniques : this compound is employed to label biomolecules with fluorescent tags or other functional groups. This application is vital for tracking and studying biomolecular interactions within living systems .

- Targeted Drug Delivery : The compound's bioorthogonal properties allow it to be used in developing antibody-drug conjugates (ADCs). These conjugates can deliver therapeutic agents directly to specific cells, enhancing treatment efficacy while minimizing side effects .

Medicine

- Cancer Therapy : this compound plays a significant role in creating targeted therapies for cancer treatment. By linking drugs to antibodies that specifically target cancer cells, researchers can improve the precision of chemotherapy .

- Diagnostics : The ability to label biomolecules with this compound facilitates the development of diagnostic tools that can identify disease markers through specific binding interactions .

Industry

- Nanotechnology : In industrial applications, this compound is used in the production of advanced materials. Its properties enable the creation of nanostructures that have applications in electronics and material science .

- Material Science : The compound's versatility makes it suitable for developing new materials with tailored properties for various applications, including coatings and composite materials .

Case Studies

-

Application in Drug Delivery Systems :

A study demonstrated the effectiveness of this compound in developing ADCs that target specific cancer cells while sparing healthy tissues. The conjugation process allowed for precise delivery of cytotoxic agents, leading to improved therapeutic outcomes . -

Biomolecule Tracking :

Researchers utilized this compound to label proteins within live cells, enabling real-time tracking of protein interactions and cellular processes. This application provided insights into cellular mechanisms that could inform drug development strategies .

Mecanismo De Acción

The mechanism of action of N3-TOTA-Suc involves its ability to undergo click chemistry reactions with alkyne-containing molecules. The azide group in this compound reacts with the alkyne group in the presence of a copper catalyst, forming a stable triazole ring . This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in biological environments .

Comparación Con Compuestos Similares

N3-TOTA-Suc is unique due to its high specificity and rapid reaction kinetics in click chemistry reactions. Similar compounds include:

N3-TOTA: Another azide-containing click chemistry reagent with similar properties.

DBCO-Suc: A strain-promoted alkyne-azide cycloaddition reagent used in bioconjugation.

BCN-Suc: Another strain-promoted alkyne-azide cycloaddition reagent with similar applications.

This compound stands out due to its versatility and efficiency in various scientific research applications .

Actividad Biológica

Overview of N3-TOTA-Suc

This compound is characterized by its azide group, which allows for bioorthogonal reactions. This feature makes it a valuable tool in bioconjugation and drug delivery systems. The compound's structure facilitates selective reactions with alkyne-containing molecules, promoting the formation of stable linkages without interfering with biological processes.

This compound operates primarily through the following mechanisms:

- Bioorthogonal Chemistry : The azide group allows for specific reactions with alkynes in living systems, enabling the labeling of biomolecules without disrupting cellular functions .

- Targeted Delivery : Its ability to conjugate with various biomolecules enhances targeted drug delivery systems, improving therapeutic efficacy while minimizing side effects.

Case Studies

- Cancer Therapy :

- Imaging Techniques :

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cell Viability : Studies showed that cells treated with this compound exhibited high viability rates, indicating low cytotoxicity when used at appropriate concentrations.

- In Vivo Applications : Animal model studies confirmed that this compound could effectively target specific tissues, leading to promising results in therapeutic applications .

Data Table: Summary of Biological Activity Findings

Propiedades

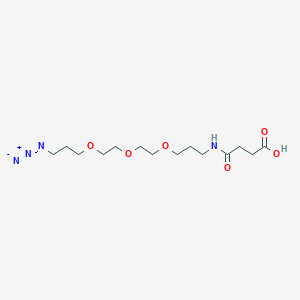

IUPAC Name |

4-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6/c15-18-17-6-2-8-23-10-12-24-11-9-22-7-1-5-16-13(19)3-4-14(20)21/h1-12H2,(H,16,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOIMFVCMTCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCC(=O)O)COCCOCCOCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.